molecular formula C12H10BFO2 B2529991 (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1383531-49-4

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B2529991
CAS No.: 1383531-49-4
M. Wt: 216.02
InChI Key: VXZNXBXQOLYKSL-UHFFFAOYSA-N
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Description

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a useful research compound. Its molecular formula is C12H10BFO2 and its molecular weight is 216.02. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid has applications as a fluorescent chemosensor. Biphenyl boronic acids (BBAs) function as "turn-on" fluorophores, with the boronic acid moiety interacting with carbohydrates to form boronate esters. These esters participate in photon-induced electron transfer, resulting in twisted intramolecular charge transfer (TICT) complexes, which enable the differentiation of carbohydrates based on their binding properties, revealing stereochemical information about the carbohydrate (Oesch & Luedtke, 2015).

Organic Synthesis

Properties and Applications in Chemistry

The presence of fluorine substituents in phenylboronic compounds, such as this compound, significantly affects their properties. This includes their acidity, hydrolytic stability, and spectroscopic properties. Fluorine's electron-withdrawing nature influences the Lewis acidity of boron atoms in these compounds. The understanding of these properties is essential for applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Gozdalik et al., 2017).

Fluorescence Quenching Studies

Studies on fluorescence quenching of boronic acid derivatives, like this compound, provide insights into their photophysical properties. This includes understanding the fluorescence response in different solvent environments, which is crucial for applications in sensing technologies and analytical chemistry (Geethanjali et al., 2015).

Sensing Applications

These compounds are integral in developing sensors, particularly for saccharides in aqueous solutions. The formation of cyclic boronate esters can be detected through changes in fluorescence intensity, offering a method for selective saccharide detection (Cooper & James, 1998).

Safety and Hazards

“(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . The compound should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions of “(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid” research could involve further exploration of its use in various chemical reactions, particularly in the field of organic synthesis . The compound’s potential applications in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes could also be explored further .

Biochemical Analysis

Biochemical Properties

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions. It is often used as a reactant in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It is also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . Furthermore, it is involved in site-selective Suzuki-Miyaura arylation reactions . The compound interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .

Cellular Effects

The effects of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, the compound can influence cell function by facilitating the formation of carbon-carbon bonds . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary widely depending on the context of the reaction and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is primarily through its involvement in biochemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound participates in a process called transmetalation, where it transfers a formally nucleophilic organic group from boron to palladium . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The effects of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid can change over time in laboratory settings. For instance, the compound’s stability and degradation can influence its long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is involved in various metabolic pathways, primarily through its role in biochemical reactions . It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specific metabolic pathways it is involved in can vary depending on the reaction conditions .

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZNXBXQOLYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383531-49-4
Record name [4-(2-fluorophenyl)phenyl]boronic acid
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